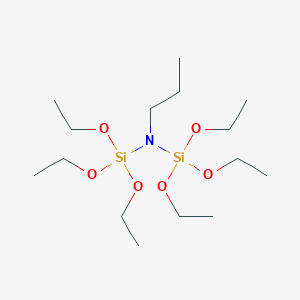
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)-: is an organosilicon compound characterized by the presence of both silane and amine functional groups. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- typically involves the reaction of triethoxysilane with a suitable amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- undergoes a variety of chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, such as amines or alcohols, under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and water.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is used as a precursor in the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials. Its ability to form stable siloxane bonds makes it valuable in the development of coatings, adhesives, and sealants.
Biology and Medicine: In biological research, this compound is utilized in the functionalization of surfaces for biosensors and diagnostic devices. Its biocompatibility and ability to form stable bonds with biomolecules make it suitable for various biomedical applications.
Industry: Industrially, Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is employed in the production of specialty chemicals, including water-repellent coatings and surface modifiers. Its versatility and reactivity make it a key component in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane linkages. This process is facilitated by the presence of catalysts and controlled reaction conditions. The molecular targets and pathways involved include the interaction of silanols with various substrates, leading to the formation of stable siloxane networks.
Comparison with Similar Compounds
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
- Silanamine, 1,1,1-triethoxy-N-(trimethylsilyl)-
- Silanamine, 1,1,1-trimethyl-N,N-diphenyl-
Comparison: Silanamine, 1,1,1-triethoxy-N-propyl-N-(triethoxysilyl)- is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. The presence of both silane and amine functionalities enhances its reactivity and versatility, making it suitable for diverse applications in materials science and industrial chemistry.
Properties
CAS No. |
63365-93-5 |
|---|---|
Molecular Formula |
C15H37NO6Si2 |
Molecular Weight |
383.63 g/mol |
IUPAC Name |
N,N-bis(triethoxysilyl)propan-1-amine |
InChI |
InChI=1S/C15H37NO6Si2/c1-8-15-16(23(17-9-2,18-10-3)19-11-4)24(20-12-5,21-13-6)22-14-7/h8-15H2,1-7H3 |
InChI Key |
FHICIQPWGMGPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN([Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















